1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring and a cyclopentane carboxylic acid moiety .
Preparation Methods
The synthesis of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and morpholine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an intermediate through the reaction of cyclopentanone with morpholine in the presence of a suitable catalyst.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product.
Chemical Reactions Analysis
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts and temperature control.
Scientific Research Applications
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other morpholine-containing compounds, such as:
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Known for its use in pharmaceutical research.
2-(Morpholinomethyl)acrylonitrile: Used in the synthesis of various organic compounds.
Morpholine derivatives: These compounds are widely used in industrial applications, including as corrosion inhibitors and surface-active agents.
The uniqueness of this compound lies in its specific structure, which combines a morpholine ring with a cyclopentane carboxylic acid moiety, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-10(13-5-7-17-8-6-13)9-12(11(15)16)3-1-2-4-12/h1-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRLILYOTOPTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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